molecular formula C8H14ClF2NO3 B2499199 Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride CAS No. 2193061-25-3

Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride

Cat. No.: B2499199
CAS No.: 2193061-25-3
M. Wt: 245.65
InChI Key: PFFZVTMXSLTTRA-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride is a synthetic organic compound with the molecular formula C8H13F2NO3·HCl It is characterized by the presence of a pyrrolidine ring, a difluoromethyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent like diethylaminosulfur trifluoride (DAST) or a similar reagent.

    Esterification: The ethyl ester moiety is introduced through an esterification reaction, typically using ethanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate: Lacks the hydrochloride salt form, which can affect solubility and stability.

    Methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence reactivity and biological activity.

    Ethyl 2,2-difluoro-2-(3-aminopyrrolidin-3-yl)acetate: Contains an amino group instead of a hydroxyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO3.ClH/c1-2-14-6(12)8(9,10)7(13)3-4-11-5-7;/h11,13H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFZVTMXSLTTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCNC1)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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